molecular formula C19H22N4O3 B11835681 Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11835681
M. Wt: 354.4 g/mol
InChI Key: HFVONDIBOKPENL-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C19H22N4O3 and a molecular weight of 354.4 g/mol . This compound is characterized by the presence of an indole moiety, a pyrimidine ring, and a carbamate ester group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties allow the compound to bind to various enzymes and receptors, modulating their activities. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is unique due to the presence of both indole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

tert-butyl N-[[6-(1H-indol-5-yloxy)pyrimidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)26-18(24)23(4)11-14-10-17(22-12-21-14)25-15-5-6-16-13(9-15)7-8-20-16/h5-10,12,20H,11H2,1-4H3

InChI Key

HFVONDIBOKPENL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)OC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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